ER degrader 5 mechanism of action
ER degrader 5 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of ER Degrader 5
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
ER degrader 5, also known as Compound 40, is a selective, orally bioavailable estrogen receptor (ER) degrader (SERD).[1] Its mechanism of action is centered on the specific targeting of Estrogen Receptor Alpha (ERα) for degradation, thereby inhibiting estrogen-driven signaling pathways crucial for the proliferation of ER-positive breast cancer cells.
Developed through the structure-based optimization of the lead compound LSZ102, ER degrader 5 features a thieno[2,3-e]indazole scaffold and an acrylic acid degron modification.[2][3] This modification is critical for its potent degradation activity. Unlike selective estrogen receptor modulators (SERMs) that competitively inhibit estrogen binding, SERDs like ER degrader 5 induce a conformational change in the ERα protein upon binding. This altered conformation is recognized by the cellular machinery responsible for protein degradation, leading to the ubiquitination and subsequent destruction of the ERα protein by the proteasome. By eliminating the receptor protein, ER degrader 5 effectively shuts down both ligand-dependent and ligand-independent ERα signaling, offering a potential advantage in overcoming resistance to traditional endocrine therapies.[2][3]
The degradation of ERα disrupts the transcription of estrogen-responsive genes that are essential for tumor cell growth and survival. This targeted elimination of a key oncogenic driver underlies the potent anti-proliferative and anti-tumor effects of ER degrader 5 observed in preclinical models.
Signaling Pathway
The signaling pathway affected by ER degrader 5 is the estrogen receptor signaling cascade. In ER-positive breast cancer, the binding of estradiol to ERα triggers a cascade of events leading to cell proliferation. ER degrader 5 abrogates this pathway by inducing the degradation of ERα.
Quantitative Data
The following table summarizes the key quantitative data for ER degrader 5 (Compound 40).
| Parameter | Value | Cell Line/Target | Reference |
| EC50 (ERα Degradation) | 1.1 nM | ERα | |
| IC50 (Anti-proliferative Activity) | 1.0 nM | MCF-7 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of ER degrader 5 are provided below.
ERα Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of ERα protein following treatment with ER degrader 5.
1. Cell Culture and Treatment:
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Seed MCF-7 cells in 6-well plates at a density of 5 x 105 cells/well and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).
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Prepare a stock solution of ER degrader 5 in DMSO.
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Treat the cells with a range of concentrations of ER degrader 5 (e.g., 0.1 nM to 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., fulvestrant).
2. Cell Lysis:
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After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells in 100 µL of RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
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Incubate the plates on ice for 20 minutes with occasional swirling.
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Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
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Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
3. Protein Quantification:
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Collect the supernatant and determine the protein concentration using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
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Normalize the protein concentrations for all samples. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
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Perform electrophoresis to separate the proteins by size.
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Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
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Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against ERα overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again three times with TBST.
5. Detection and Analysis:
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Perform densitometry analysis to quantify the band intensity of ERα relative to the loading control.
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Calculate the percentage of ERα degradation for each concentration of ER degrader 5 compared to the vehicle control. The EC50 value can be determined by plotting the percentage of degradation against the log concentration of the compound.
Cell Proliferation Assay (e.g., SRB or MTT Assay)
This assay measures the effect of ER degrader 5 on the proliferation of ER-positive breast cancer cells.
1. Cell Seeding:
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Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
2. Compound Treatment:
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Treat the cells with serial dilutions of ER degrader 5 (e.g., from 0.01 nM to 1 µM) for 72 to 96 hours. Include a vehicle control (DMSO).
3. Cell Fixation and Staining (SRB Assay):
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After the incubation period, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
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Wash the plates five times with water and allow them to air dry.
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Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
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Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
4. Measurement:
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Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).
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Measure the absorbance at 510 nm using a microplate reader.
5. Data Analysis:
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Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
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Determine the IC50 value by plotting the percentage of inhibition against the log concentration of ER degrader 5.
